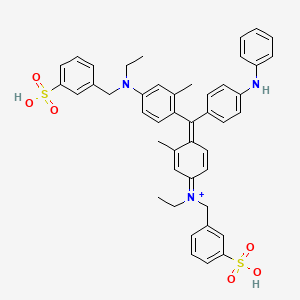
Acid Blue 109
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Blue 109 is a synthetic dye belonging to the triphenylmethane class of dyes. It is widely used in various industries, particularly in textiles, due to its vibrant blue color and excellent dyeing properties. The compound is known for its stability and resistance to fading, making it a popular choice for coloring fabrics and other materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 109 typically involves the condensation of benzaldehyde derivatives with dimethylaniline in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired dye. The process can be summarized as follows:
Condensation Reaction: Benzaldehyde derivatives react with dimethylaniline in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium dichromate or hydrogen peroxide to form the final dye, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The dye is then purified through filtration, crystallization, and drying processes to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Acid Blue 109 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: this compound can be reduced to its leuco form, which is colorless and can be used in certain applications.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate, hydrogen peroxide, and sodium hypochlorite. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust are used to reduce this compound. The reactions are usually performed in alkaline conditions.
Substitution: Substitution reactions can be carried out using various reagents, depending on the desired substitution.
Major Products Formed
Oxidation Products: Depending on the oxidizing agent and conditions, various oxidation products can be formed, including quinones and other aromatic compounds.
Reduction Products: The primary reduction product is the leuco form of this compound, which is colorless.
Substitution Products: The products of substitution reactions depend on the specific reagents and conditions used.
科学研究应用
Acid Blue 109 has a wide range of applications in scientific research, including:
Chemistry: The dye is used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: this compound is used in histology and cytology for staining tissues and cells, allowing researchers to visualize and study biological structures.
Medicine: The dye is used in medical diagnostics and research to stain and identify specific cells and tissues.
Industry: this compound is widely used in the textile industry for dyeing fabrics, as well as in the production of inks, plastics, and other materials.
作用机制
The mechanism of action of Acid Blue 109 involves its ability to bind to specific molecular targets and pathways. The dye interacts with various cellular components, including proteins and nucleic acids, through electrostatic and hydrophobic interactions. These interactions result in the staining of cells and tissues, allowing researchers to visualize and study biological structures.
相似化合物的比较
Acid Blue 109 can be compared with other similar compounds, such as:
Acid Blue 9:
Acid Blue 93: Another triphenylmethane dye, Acid Blue 93 is used in textile dyeing and has similar chemical properties to this compound.
Acid Blue 41: This dye is used in various industrial applications and has similar stability and resistance to fading as this compound.
Uniqueness
This compound is unique due to its excellent dyeing properties, stability, and resistance to fading. Its ability to bind to specific molecular targets and pathways makes it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
7253-35-2 |
|---|---|
分子式 |
C45H46N3O6S2+ |
分子量 |
789.0 g/mol |
IUPAC 名称 |
[(4Z)-4-[(4-anilinophenyl)-[4-[ethyl-[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylidene]-3-methylcyclohexa-2,5-dien-1-ylidene]-ethyl-[(3-sulfophenyl)methyl]azanium |
InChI |
InChI=1S/C45H45N3O6S2/c1-5-47(30-34-12-10-16-41(28-34)55(49,50)51)39-22-24-43(32(3)26-39)45(36-18-20-38(21-19-36)46-37-14-8-7-9-15-37)44-25-23-40(27-33(44)4)48(6-2)31-35-13-11-17-42(29-35)56(52,53)54/h7-29H,5-6,30-31H2,1-4H3,(H2,49,50,51,52,53,54)/p+1 |
InChI 键 |
CTXPTPBEMQHKNZ-UHFFFAOYSA-O |
手性 SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)/C5=CC=C(C=C5)NC6=CC=CC=C6)C |
规范 SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)C5=CC=C(C=C5)NC6=CC=CC=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


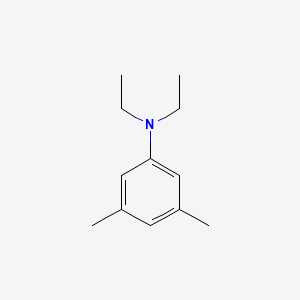
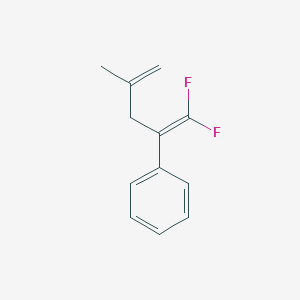
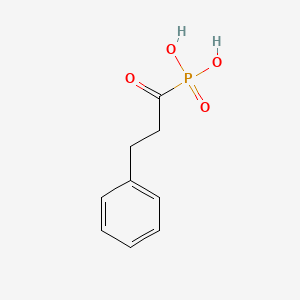
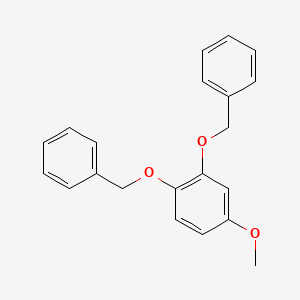
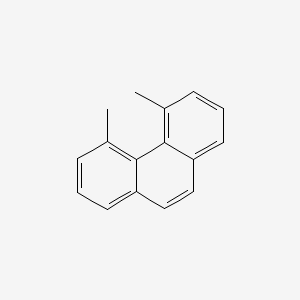
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
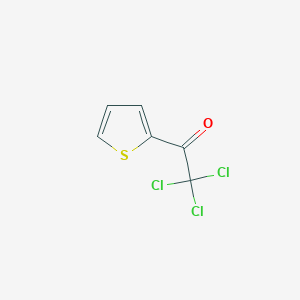
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)
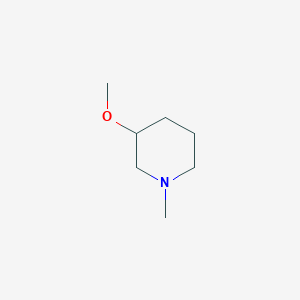
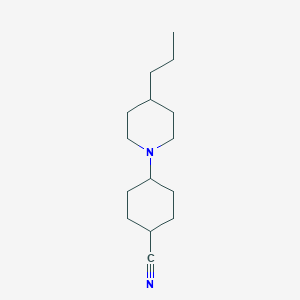

![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14150787.png)
